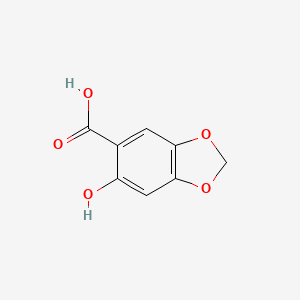

6-羟基-2H-1,3-苯并二氧杂环-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid is a compound that can be associated with naturally occurring substances and has potential relevance in various fields such as biology and medicine. The compound is structurally related to benzodioxole derivatives and hydroxyindole carboxylic acids, which have been extensively studied due to their biological importance and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-methyl-2,5-dihydro-1-benzoxepin carboxylic acids, which are structurally related to 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid, was achieved using Stille coupling followed by Mitsunobu cyclization . Additionally, the synthesis of hydroxyindole-3-carboxylic acids, which share a similar hydroxy-carboxylic acid moiety, was performed starting from benzyloxyindoles through a series of reactions including ethyl chloroformate treatment and alkaline hydrolysis . These methods provide a foundation for the synthesis of 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid and its derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid has been determined using X-ray analysis. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, which contain a similar hydroxyphenyl moiety, were elucidated, revealing the importance of intramolecular hydrogen bonding and the impact of substituents on crystal packing .

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been explored. For instance, the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates led to a variety of N-substituted derivatives . This indicates that the carboxylic acid moiety of 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid could potentially undergo similar reactions to yield a diverse set of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxolecarboxylic acids have been compared, with pKa values indicating the relative acidity of these compounds . Such data are essential for understanding the behavior of 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid in different environments, which is crucial for its potential applications in biological systems.

科学研究应用

化学合成

6-羟基-2H-1,3-苯并二氧杂环-5-羧酸及其衍生物在化学合成领域已被广泛研究。研究表明,有各种方法可以合成这些化合物。例如,Daliacker 等人(1978 年)讨论了“天然”1,3-苯并二氧杂环羧酸的形成和制备,包括从更简单的苯并二氧杂环衍生物合成肉豆蔻酸和二甲氧基-1,3-苯并二氧杂环-5-羧酸的方法 (Daliacker、Mues 和 Kim,1978 年)。科尔等人(1980 年)探索了二取代 1,3-苯并二氧杂环的氧化,产生了各种羧基衍生物 (Cole、Crank 和 Hai Minh,1980 年)。

有机化学和催化

该化合物还在有机化学和催化中找到了应用。舒尔策和贾尼斯(2004 年)描述了使用高价碘试剂氧化伯醇和醛类生成羧酸,重点关注合成过程中形成的中间产物 (舒尔策和贾尼斯,2004 年)。日丹金等人(1996 年)报道了 1,2-苯并二碘杂环-3(1H)-酮的有机磺酰氧基衍生物的制备和反应,展示了苯并二氧杂环衍生物在合成各种化学结构方面的多功能性 (日丹金、库尔、克拉苏斯基、博尔兹和西蒙森,1996 年)。

离子传输和膜研究

在离子传输和膜研究领域,山口等人(1988 年)研究了使用 ω-羟基羧酸(包括 1,3-苯并二氧杂环的衍生物)作为碱金属离子通过液体膜的载体,展示了它们在膜技术和离子传输应用中的潜力 (山口、内木、小堺、长野、久保庭、平尾、中滨和山崎,1988 年)。

环境和生物应用

在环境和生物背景下,塔斯克等人(1997 年)探索了含苯并二氧杂环的化合物作为内皮素受体拮抗剂,突出了苯并二氧杂环结构在药物化学中的重要性 (塔斯克、索伦森、杰伊、温、冯盖尔登、迪克森、邱、代顿、卡尔扎迪拉、埃尔南德斯、马什、武王和奥普杰诺思,1997 年)。同样,杰拉拉吉和德西坎(2020 年)合成了一种结合阿魏酸和芝麻酚的小分子,用于潜在的心血管疾病,突出了苯并二氧杂环衍生物的药用潜力 (杰拉拉吉和德西坎,2020 年)。

农业化学

在农业化学中,泽田等人(2003 年)合成了苯并酰肼的苯并杂环类似物,展示了 1,3-苯并二氧杂环衍生物在开发杀虫剂中的应用 (泽田、矢内、中川、塚本、横井、柳木、东屋、杉崎、加藤、白仓、渡边、矢岛、小玉和增井,2003 年)。

属性

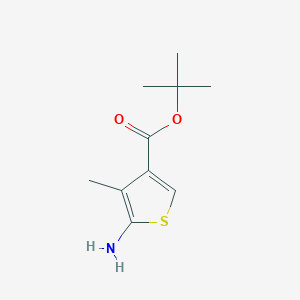

IUPAC Name |

6-hydroxy-1,3-benzodioxole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTARHDAAHPNGMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid | |

CAS RN |

4890-01-1 |

Source

|

| Record name | 6-hydroxy-1,3-dioxaindane-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)

![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)